3-Chloro-4,5-difluorophenol
Overview
Description
3-Chloro-4,5-difluorophenol, also known as 3-chloro-4,5-difluorobenzene-1-ol, is an aromatic compound that belongs to the class of phenols. It has a molecular weight of 204.53 g/mol and a molecular formula of C6H3ClF2OH. It is a colorless to slightly yellow liquid, with a melting point of -81°C and a boiling point of 131°C. 3-Chloro-4,5-difluorophenol is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Pharmacology
3-Chloro-4,5-difluorophenol: is utilized in pharmacological research due to its potential as a building block for synthesizing more complex molecules. It can be used to develop new therapeutic agents, particularly in the realm of organofluorine chemistry, where the introduction of fluorine atoms can significantly alter the biological activity and stability of pharmaceutical compounds .
Material Science
In material science, this compound finds its application as a precursor for the synthesis of advanced materials. Its unique chemical structure allows for the creation of polymers and coatings with enhanced properties such as increased resistance to chemicals and temperature .
Chemical Synthesis
3-Chloro-4,5-difluorophenol: serves as an intermediate in chemical synthesis processes. It is involved in the production of various organic compounds, including agrochemicals and dyes. Its reactivity with other organic and inorganic compounds makes it a valuable component in multi-step synthetic routes .
Environmental Science
Environmental scientists use 3-Chloro-4,5-difluorophenol to study the degradation of fluorinated compounds in the environment. Understanding its breakdown products and pathways is crucial for assessing the environmental impact of fluorinated pollutants .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reagent in the development of analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical techniques .
Biochemistry Research
In biochemistry, 3-Chloro-4,5-difluorophenol is applied in the study of enzyme inhibition and protein interaction. It can act as a ligand or inhibitor for certain enzymes, providing insights into enzyme mechanisms and the design of enzyme inhibitors .
Industrial Applications
Industrially, 3-Chloro-4,5-difluorophenol is involved in the manufacture of specialty chemicals. It is used in the production of flame retardants, antifouling agents, and other industrial chemicals that require the incorporation of fluorine for enhanced performance .
Fluorescent Probes Development
The compound’s structure is conducive to the synthesis of fluorescent probes used in imaging and diagnostic applications. Its ability to be functionalized makes it a candidate for developing novel probes that can be used in medical diagnostics and biological research .
properties
IUPAC Name |
3-chloro-4,5-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZBNYGPCGUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-difluorophenol | |
CAS RN |
1261472-63-2 | |
Record name | 3-Chloro-4,5-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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